molecular formula C15H16N6O3 B2388825 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034322-13-7

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2388825
CAS No.: 2034322-13-7
M. Wt: 328.332
InChI Key: VCFPXAVMELLYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring a fused indazole core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-8-6-11(20-23-8)14-17-12(24-21-14)7-16-15(22)13-9-4-2-3-5-10(9)18-19-13/h6H,2-5,7H2,1H3,(H,16,22)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFPXAVMELLYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NNC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-methylisoxazole and 1,2,4-oxadiazole intermediates, followed by their coupling with a suitable indazole derivative. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact. The scalability of the synthesis would also be a key consideration, ensuring that the process can be efficiently scaled up from laboratory to production scale.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the formation of reduced analogs with altered chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit notable anticancer properties. For example, a related compound demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . The mechanism of action often involves the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies indicate that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Neuroprotective Effects

Emerging research indicates that compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide may exhibit neuroprotective properties. Studies have suggested potential mechanisms involving the inhibition of neuroinflammatory pathways and oxidative stress reduction.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. Key synthetic routes include:

Formation of Isoxazole Ring:
This can be achieved through cyclization reactions involving appropriate precursors such as hydroxylamine derivatives.

Introduction of Oxadiazole Group:
The oxadiazole moiety is introduced via condensation reactions that involve hydrazine derivatives and carboxylic acids.

Construction of Indazole Framework:
The indazole structure is synthesized using diazotization methods followed by coupling reactions with substituted amines.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, we evaluate its structural and functional analogs:

Structural Analogues from Multicomponent Heterocyclizations ()

Compounds 11i–11m (from ) share the 5-amino-3-methylisoxazole subunit, though fused to xanthen-1-one cores rather than indazole-oxadiazole systems. Key comparisons include:

Property Target Compound (Indazole-Oxadiazole) 11i (Xanthen-1-one) 11j (Nitro-Substituted)
Melting Point (°C) Not reported 210–211 241–242
Substituent Effects Methylisoxazole-oxadiazole linkage Methoxy group Nitro group
NMR Shifts (1H) Expected δ 2.4–3.2 (CH3, isoxazole) δ 2.1–2.6 (CH3) δ 2.3–2.8 (CH3)
  • Stability : The nitro-substituted 11j exhibits a higher melting point (241–242°C) than 11i (210–211°C), suggesting electron-withdrawing groups enhance thermal stability . This trend may extend to the target compound if nitro or similar substituents are introduced.
  • Solubility : The methoxy group in 11i likely improves solubility in polar solvents compared to the methylisoxazole-oxadiazole system, which may be more lipophilic.

Pharmacopeial Compounds ()

Thiazole- and oxazolidine-containing compounds listed in PF 43(1) () differ in heterocyclic architecture but share functional group diversity:

Feature Target Compound Thiazol-5-ylmethyl Derivatives ()
Core Heterocycle Indazole + oxadiazole Thiazole + oxazolidine
Bioactivity Potential Kinase inhibition (inferred) Protease inhibition (common for oxazolidines)
Synthetic Complexity High (multiple fused rings) Moderate (linear substituents)

Research Findings and Methodological Insights

Crystallographic Analysis ()

While direct crystallographic data for the target compound are unavailable, the SHELX software suite () is widely used for small-molecule refinement. Analogous compounds like 11i–11m likely employed similar tools for structural validation, underscoring the importance of X-ray crystallography in confirming heterocyclic configurations .

Spectroscopic Trends

  • NMR : Methylisoxazole protons in the target compound are anticipated to resonate near δ 2.4–3.2, aligning with 11i–11m (δ 2.1–2.8) .
  • Mass Spectrometry : Molecular ion peaks for the target compound would likely align with calculated masses (e.g., [M+H]+ ~430–450 Da), similar to 11i–11m (reported m/z 400–450) .

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological effects, and relevant research findings.

Structural Characteristics

The compound features a unique combination of heterocyclic rings including isoxazole and oxadiazole. Its molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 300.32 g/mol. The presence of these rings is significant as they are often associated with diverse biological activities.

1. Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit various anticancer activities. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant inhibitory effects against multiple cancer cell lines. A study highlighted that certain derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines . The structural modifications in the oxadiazole derivatives can enhance their potency against specific cancer types.

CompoundCancer Cell LineIC50 (µM)
Compound 1Ovarian (OVXF 899)2.76
Compound 2Renal (RXF 486)1.143

2. Anti-inflammatory Effects

The isoxazole family is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-17 . This suggests potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole possess antimicrobial properties against various pathogens. For instance, certain compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–8 µM . This highlights the potential use of such compounds in treating bacterial infections.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of oxadiazole derivatives:

  • Anticancer Activity : A study by Dhumal et al. (2016) demonstrated that specific oxadiazole derivatives inhibited cancer cell proliferation significantly more than standard treatments .
  • Antimicrobial Efficacy : Research conducted by Desai et al. (2018) explored the antitubercular effects of pyridine-based oxadiazole derivatives, revealing promising results against drug-resistant strains .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:

  • Stepwise Functionalization : Begin with the synthesis of the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using DMF/K2_2CO3_3 under reflux) .
  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the oxadiazole-methyl moiety to the tetrahydroindazole-carboxamide core .
  • Yield Optimization : Low yields (~18% in similar syntheses) can be improved by varying solvents (e.g., DMF vs. THF), reaction temperatures, and purification methods (e.g., column chromatography vs. recrystallization) .

Advanced: How can computational modeling resolve contradictions in bioassay data between enzyme inhibition and cellular efficacy?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., GSK-3β). Focus on the oxadiazole and isoxazole moieties, which may engage in π-π stacking or hydrogen bonding with catalytic residues .
  • ADMET Prediction : Employ tools like SwissADME to assess bioavailability discrepancies. For instance, poor cellular permeability due to high logP (>3) might explain reduced in vivo efficacy despite strong in vitro inhibition .
  • Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Basic: What analytical techniques are essential for structural confirmation of intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR (500 MHz, DMSO-d6d_6) to verify methylene bridges (δ ~4.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). 13^{13}C NMR confirms carbonyl groups (δ ~165–170 ppm) and heterocyclic carbons .
  • HRMS : High-resolution mass spectrometry (ESI-TOF) ensures molecular ion peaks align with theoretical values (e.g., [M+H]+^+ for C17_{17}H13_{13}ClFN2_2O3_3: 347.0593) .
  • HPLC Purity Checks : Monitor reactions via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Advanced: How can researchers address discrepancies in mitochondrial toxicity assays?

Methodological Answer:

  • Mitochondrial Isolation : Use differential centrifugation (e.g., C57BL6/J mouse liver mitochondria) to prepare intact organelles. Validate via respiratory control ratios (RCR >4) .
  • Mechanistic Probes : Test compound effects on mitochondrial membrane potential (ΔΨm) using Rhodamine 123 and calcium retention capacity (CRC) with Calcium Green-5N. Contradictions may arise from off-target effects (e.g., ROS generation) .
  • Data Normalization : Include controls for non-specific effects (e.g., 1% DMSO vehicle) and normalize results to protein content (Bradford assay) .

Basic: What protocols are recommended for evaluating enzyme inhibition kinetics?

Methodological Answer:

  • Kinetic Assays : Use a fluorogenic substrate (e.g., p-nitrophenyl phosphate for phosphatases) in Tris-HCl buffer (pH 7.4, 25°C). Monitor initial velocity (V0_0) at varying substrate concentrations (0.1–10× Km_m) .
  • IC50_{50} Determination : Pre-incubate enzyme with compound (0.1–100 µM) for 15 min. Fit data to a sigmoidal dose-response curve using GraphPad Prism .
  • Reversibility Tests : Dilute compound-enzyme mixtures 100-fold into excess substrate; persistent inhibition suggests covalent binding .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockouts : Generate cell lines lacking the putative target (e.g., GSK-3β). Rescue experiments (reintroducing wild-type/mutant enzyme) confirm target specificity .
  • Thermal Proteome Profiling (TPP) : Incubate cell lysates with the compound, heat-denature, and identify stabilized/destabilized proteins via mass spectrometry .
  • In Vivo Zebrafish Models : Dose zebrafish embryos (24–72 hpf) with compound (1–10 µM) and assess developmental phenotypes (e.g., tail curvature) to correlate target engagement with efficacy .

Basic: How should researchers handle solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO (≤1% final concentration), cyclodextrins, or PEG-400 for solubility enhancement. Use dynamic light scattering (DLS) to detect aggregates .
  • Critical Micelle Concentration (CMC) : For amphiphilic analogs, determine CMC via pyrene fluorescence to avoid false-positive inhibition .
  • Pro-drug Approaches : Synthesize phosphate or acetate esters of the carboxamide group to improve aqueous solubility .

Advanced: What structural modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Deuterium Incorporation : Replace metabolically labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute the isoxazole ring with 1,2,4-triazole (similar electronics) or thiazole (improved metabolic resistance) .
  • Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites. Block dominant oxidation sites (e.g., C-5 methyl) via fluorination .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to irritation risks (GHS Category 2) .
  • Ventilation : Work in a fume hood to minimize inhalation of dust/particulates (H335: Respiratory tract irritation) .
  • Spill Management : Neutralize spills with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to improve potency?

Methodological Answer:

  • Fragment Library Screening : Screen 500-fragment libraries (MW <300 Da) against the target using SPR or X-ray crystallography. Prioritize hits with LE >0.3 .
  • Structure-Guided Merging : Overlap fragments binding to adjacent pockets (e.g., oxadiazole and indazole regions) to design hybrid analogs .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of merged fragments using Schrödinger’s FEP+ to prioritize synthetically feasible candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.